5-Fluoro-2-piperidin-1-ylaniline;dihydrochloride
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Overview
Description
5-Fluoro-2-piperidin-1-ylaniline;dihydrochloride is a chemical compound with the molecular formula C11H17Cl2FN2. It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom and a piperidine ring. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-piperidin-1-ylaniline;dihydrochloride typically involves the reaction of 5-fluoro-2-nitroaniline with piperidine under specific conditions. The nitro group is reduced to an amine, and the resulting compound is then converted to its dihydrochloride salt form. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation processes. The use of continuous flow reactors can enhance the efficiency and yield of the compound. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-piperidin-1-ylaniline;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the fluorine-substituted aniline to its corresponding amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
5-Fluoro-2-piperidin-1-ylaniline;dihydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Fluoro-2-piperidin-1-ylaniline;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. The fluorine atom enhances the compound’s binding affinity and specificity, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-piperidin-1-ylaniline: The base compound without the dihydrochloride salt form.
2-Piperidin-1-ylaniline: Lacks the fluorine substitution.
5-Fluoroaniline: Contains the fluorine substitution but lacks the piperidine ring.
Uniqueness
5-Fluoro-2-piperidin-1-ylaniline;dihydrochloride is unique due to the presence of both the fluorine atom and the piperidine ring. This combination enhances its chemical reactivity and binding properties, making it more versatile in scientific research compared to its analogs .
Properties
Molecular Formula |
C11H17Cl2FN2 |
---|---|
Molecular Weight |
267.17 g/mol |
IUPAC Name |
5-fluoro-2-piperidin-1-ylaniline;dihydrochloride |
InChI |
InChI=1S/C11H15FN2.2ClH/c12-9-4-5-11(10(13)8-9)14-6-2-1-3-7-14;;/h4-5,8H,1-3,6-7,13H2;2*1H |
InChI Key |
DLWSTQZYASXGSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)F)N.Cl.Cl |
Origin of Product |
United States |
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